1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine -

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Catalog Number: EVT-3604968
CAS Number:
Molecular Formula: C17H16F2N2O3S
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Fluorophenyl)Piperazine

  • Compound Description: This compound serves as a building block for more complex piperazine derivatives. Research suggests potential application as an anti-Alzheimer's agent, with computational studies indicating inhibitory activity against acetylcholinesterase (AChE) [].
  • Relevance: 1-(4-Fluorophenyl)Piperazine forms the core structure of the target compound, 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, sharing the 4-fluorophenylpiperazine moiety [].

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

  • Compound Description: This class of compounds exhibits atypical dopamine transporter (DAT) inhibitor activity. Studies in rats have shown efficacy in reducing the reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors [, ].
  • Relevance: While structurally distinct, these compounds share similarities with the target compound in terms of incorporating a piperazine ring substituted with a 4-fluorophenyl group. The presence of another aromatic ring system (bis(4-fluorophenyl)methyl) linked via a sulfinylalkyl chain highlights potential structural modifications that could be explored for DAT inhibitory activity [, ].

5-(4-Fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

  • Compound Description: This group of compounds demonstrates both antimycobacterial and anticonvulsant activities. Many exhibit activity against M. fortiutum ATCC 6841, and some provide protection against pentylenetetrazole-induced seizures [].
  • Relevance: While structurally different from the target compound, this group shares the common feature of a 4-fluorophenyl substituent, emphasizing the potential significance of this moiety for biological activity [].

(3E,5E)-3,5-bis(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

  • Compound Description: This specific compound has been synthesized and structurally characterized using X-ray crystallography. Additionally, it exhibits anti-inflammatory activity [].
  • Relevance: This compound shares the (4-fluorophenyl)sulfonylpiperidine moiety with 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine [].

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for treating Cushing's syndrome [].
  • Relevance: This compound shares the 4-fluorophenyl group with the target compound, highlighting the potential relevance of this moiety in interacting with different biological targets [].

1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography. Its biological activity has not been explicitly reported [].
  • Relevance: This compound bears structural resemblance to the target compound, incorporating both a piperazine ring and a 4-fluorophenyl group, albeit with a methanesulfonyl substituent instead of the 4-fluorobenzoyl group [].

tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

  • Compound Description: This sterically congested piperazine derivative has been synthesized utilizing a modified Bruylants approach. It features a tert-butyl piperazine substructure, potentially useful in pharmacological applications [].
  • Relevance: Although structurally distinct from the target compound, this derivative shares the common feature of a piperazine ring substituted with a 4-fluorophenyl group, highlighting the prevalence of this structural motif in various chemical syntheses [].

1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate

  • Compound Description: This compound represents a diprotonated salt form of a piperazine derivative. It has been structurally characterized using X-ray crystallography, but its biological activity remains undisclosed [].
  • Relevance: This compound shares the bis(4-fluorophenyl)methylpiperazine moiety with the target compound, demonstrating the significance of this structural feature in various chemical contexts [].

N-(4-fluorophenyl)piperazin-1-ium salts

  • Compound Description: This series comprises salts of 4-(4-fluorophenyl)piperazin-1-ium with different aromatic carboxylic acids, including picric acid. Structural analysis reveals diverse supramolecular assembly patterns depending on the specific acid used [].
  • Relevance: These salts share the core 4-fluorophenylpiperazine structure with the target compound, indicating the versatility of this moiety in forming various salts and potentially influencing their properties [].

4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334)

  • Compound Description: ICI 176334 is a nonsteroidal antiandrogen that has been successfully resolved into its enantiomers. The more potent enantiomer possesses the R absolute configuration [].
  • Relevance: This compound contains the (4-fluorophenyl)sulfonyl group, highlighting its presence in biologically active molecules with diverse pharmacological profiles [].

(3E,5E)-3,5-bis(4-cyanobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography, but its biological activity is not reported [].
  • Relevance: This compound shares the (4-fluorophenyl)sulfonylpiperidine moiety with 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine [].

(3E,5E)-3-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography, but its biological activity is not reported [].
  • Relevance: This compound shares the (4-fluorophenyl)sulfonylpiperidine moiety with 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine [].

(3E,5E)-1-((4-fluorophenyl)sulfonyl)-3,5-bis(3-nitrobenzylidene)piperidin-4-one

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography, but its biological activity is not reported [].
  • Relevance: This compound shares the (4-fluorophenyl)sulfonylpiperidine moiety with 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine [].

4-((E)-((E)-5-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography, but its biological activity is not reported [].
  • Relevance: This compound shares the (4-fluorophenyl)sulfonylpiperidine moiety with 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine [].
  • Compound Description: These series of piperazine derivatives were synthesized and characterized using various spectroscopic techniques. Molecular docking simulations suggested potential inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In silico ADMET predictions indicated favorable drug-like properties [].
  • Relevance: These compounds share the common structural motif of a substituted sulfonyl group attached to a piperazine ring, similar to the target compound. This suggests that variations in the sulfonyl substituent and the piperazine ring modifications could be explored to modulate biological activity [].

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

  • Compound Description: This series of compounds displayed promising anticancer activity against the MCF-7 breast cancer cell line, with some derivatives showing comparable potency to doxorubicin. Moderate antibacterial and antifungal activities were also observed [].
  • Relevance: Although structurally different from the target compound, this group highlights the biological relevance of incorporating a 4-fluorophenyl moiety in medicinal chemistry, albeit in a distinct chemical scaffold [].

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229)

  • Compound Description: LDK1229 acts as a selective inverse agonist of the cannabinoid CB1 receptor. It exhibits comparable efficacy to rimonabant in antagonizing basal G protein coupling activity but possesses a distinct benzhydryl piperazine scaffold [].
  • Relevance: This compound shares the bis(4-fluorophenyl)methylpiperazine moiety with the target compound, highlighting the potential for this structural feature to interact with various biological targets, including the cannabinoid system [].

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

  • Compound Description: [11C]DPFC is a novel PET radiotracer designed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain. It displays high binding affinity for FAAH and favorable brain uptake in preclinical studies [].
  • Relevance: Although structurally distinct from the target compound, [11C]DPFC highlights the continued relevance of incorporating a 4-fluorophenyl group in developing novel imaging agents for central nervous system targets [].

1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography. Its biological activity is not discussed [].
  • Relevance: This compound shares the bis(4-fluorophenyl)methylpiperazine moiety with 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine [].

(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography. Its biological activity is not discussed [].
  • Relevance: This compound shares the bis(fluorophenyl)methylpiperazine moiety with 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine [].

(E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography. Its biological activity is not discussed [].
  • Relevance: This compound shares the bis(4-fluorophenyl)methylpiperazine moiety with 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine [].

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography. Its biological activity is not discussed [].
  • Relevance: Although structurally different from the target compound, this derivative highlights the use of a 4-fluorophenyl substituent in conjunction with a piperazine ring, indicating its potential for exploration in drug design [].

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues

  • Compound Description: These compounds are inhibitors of human equilibrative nucleoside transporters (ENTs), with varying selectivity for ENT1 and ENT2 subtypes [].
  • Relevance: While structurally distinct from the target compound, this series emphasizes the significance of a 4-fluorophenylpiperazine moiety in designing molecules that interact with membrane transporters. Understanding the structure-activity relationships within this series could provide insights for developing novel transporter inhibitors [].

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide & tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

  • Relevance: These compounds share the 4-fluorophenyl group, a common structural feature in medicinal chemistry, highlighting its presence in diverse chemical entities with potential biological significance [, ].

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5)

  • Compound Description: Compound #5 displays radioprotective effects in the brain, mitigating radiation-induced cognitive decline in mice. It achieves this by preserving neural stem/progenitor cells, inhibiting microglia activation, and reducing pro-inflammatory cytokine expression [].
  • Relevance: This compound features a substituted sulfonylpiperazine core structure, highlighting its potential as a scaffold for developing radioprotective agents. Although it differs from the target compound in its specific substituents, it underscores the potential of exploring variations within the sulfonylpiperazine class for therapeutic applications [].

1-Diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine-1,4-diium dichloride monohydrate

  • Compound Description: This compound, a diprotonated salt form of a piperazine derivative, has been structurally characterized using X-ray crystallography. Its biological activity remains unknown [].
  • Relevance: This compound incorporates a 4-fluorobenzoylpropyl substituent on the piperazine ring, highlighting the relevance of exploring structural modifications with this group in the context of the target compound [].

(R)-4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium chloride propan-1-ol solvate

  • Compound Description: This compound was designed as a potential hybrid drug candidate with anticipated antihypertensive, antioxidant, and beta-adrenolytic activities. It has been structurally characterized using X-ray crystallography [].
  • Relevance: This compound incorporates a 4-fluorophenylpiperazine moiety, suggesting its potential utility in developing multi-target drugs. While it differs from the target compound in its specific substituents and their arrangement, it highlights the versatility of this core structure in medicinal chemistry [].

3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

  • Compound Description: These two isomeric compounds have been structurally characterized using X-ray crystallography. No biological activity is reported for them [].
  • Relevance: Both compounds feature a fluorophenylpiperazine moiety, highlighting its presence in various chemical structures. While their biological activity is unknown, their structural similarity to the target compound underscores the potential of modifying the piperazine ring with diverse aromatic systems [].
  • Compound Description: These compounds, each containing a 4-fluorobenzoyl group, have been synthesized and structurally characterized using X-ray crystallography. No biological activity has been reported for them [, , ].
  • Relevance: These compounds highlight the use of a 4-fluorobenzoyl substituent in various chemical structures. While their biological activity remains unexplored, their structural resemblance to the target compound emphasizes the potential significance of this group in medicinal chemistry [, , ].

2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives

  • Compound Description: This series of compounds demonstrated enzyme inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with one compound showing significant potency. Additionally, they exhibited activity against Gram-positive and Gram-negative bacteria [].
  • Relevance: These compounds share the sulfonylpiperazine motif with the target compound, emphasizing the importance of this structural feature for enzyme inhibitory activity. The presence of a 2-furylmethanone substituent on the piperazine ring, instead of the 4-fluorobenzoyl group in the target compound, suggests that modifications at this position can lead to diverse pharmacological profiles [].

1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine

  • Compound Description: These benzenesulfonamide compounds containing piperazine heterocycles have been synthesized and characterized. Computational studies using density functional theory (DFT) have been performed to analyze their structural and electronic properties [].
  • Relevance: Although structurally different from the target compound, these compounds highlight the presence of a sulfonylpiperazine moiety in various chemical entities, emphasizing its potential as a pharmacophore for further exploration in drug discovery [].

Properties

Product Name

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone

Molecular Formula

C17H16F2N2O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H16F2N2O3S/c18-14-3-1-13(2-4-14)17(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(19)6-8-16/h1-8H,9-12H2

InChI Key

YBTLDVMHDJOQNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.